molecular formula C10H8F3N3 B8243359 3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B8243359
M. Wt: 227.19 g/mol
InChI Key: ZZDLEUWFIMWDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 824969-30-4) is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel heterocyclic hybrids. Its primary research value lies in its role as a precursor for the synthesis of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids , which have demonstrated promising in vitro antimycobacterial activity against strains like Mycobacterium smegmatis . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to fine-tune properties like metabolic stability, lipophilicity, and bioavailability . The compound is characterized by its high purity, typically >99% as confirmed by multiple analytical techniques including HPLC, GC-MS, 1H/13C NMR, and LC-MS . It is offered as a bulk pharmaceutical intermediate (API) for use in synthetic organic chemistry, medicinal chemistry, and the development of fine chemicals and pesticide intermediates . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-7(14)8(15-16-9)6-4-2-1-3-5-6/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDLEUWFIMWDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques like crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine. For instance, compounds derived from pyrazoles have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Research indicates that modifications to the pyrazole structure can enhance its efficacy as an anti-inflammatory agent, making it comparable to established drugs like diclofenac and celecoxib .

Case Study:
A study by El-Sayed et al. demonstrated that a new pyrazole derivative exhibited optimal anti-inflammatory activity comparable to standard medications. The compound was evaluated using various in vivo models, showing promising results in reducing inflammation .

1.2 Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Research indicates that pyrazole derivatives exhibit activity against a range of bacterial and fungal pathogens. For example, compounds synthesized from this scaffold have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans.

Case Study:
Ragavan et al. reported the synthesis of novel pyrazole derivatives that demonstrated significant antibacterial activity against various strains, indicating the potential for developing new antimicrobial agents .

Agrochemical Applications

2.1 Pesticidal Activity

Pyrazole compounds are being explored for their use as pesticides due to their biological activity against pests. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for agrochemical applications.

Case Study:
Research has shown that derivatives of this compound can inhibit the growth of certain pests effectively, suggesting their utility in agricultural settings .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including halogenation and cross-coupling techniques such as Negishi or Buchwald–Hartwig reactions. These methods allow for the efficient assembly of complex pyrazole structures with high yields.

Synthesis Method Yield (%) Reference
Negishi Cross-Coupling75
Buchwald–Hartwig Cross-Coupling81
Traditional CondensationHigh Yield

Mechanism of Action

The mechanism of action of 3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity [5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine stands out due to its unique combination of an amino group, a phenyl ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, antibacterial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

The structure of this compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C10H8F3N3C_10H_8F_3N_3, and it exhibits a unique mechanism of action due to its ability to interact with various biological targets.

Antioxidant Activity

Recent studies have shown that compounds similar to this compound demonstrate significant antioxidant properties. For instance, in a comparative study of aminopyrazole derivatives, it was found that the introduction of a trifluoromethyl group significantly enhanced radical-binding activity in assays such as ABTS and FRAP. The antioxidant activity of these compounds was comparable to that of established antioxidants like Trolox and Edaravone .

Table 1: Antioxidant Activity Comparison

Compound NameABTS Binding ActivityFRAP Activity
3-Phenyl-5-(CF₃)-PyrazoleComparable to Trolox20% lower than Edaravone
EdaravoneReferenceReference
TroloxReferenceReference

Antibacterial Activity

The antibacterial effects of this compound derivatives have been evaluated against various Gram-positive bacteria. Studies indicate that these compounds exhibit potent growth inhibition against Staphylococcus aureus with low toxicity to human cells. The minimum inhibitory concentration (MIC) values for selected derivatives were significantly low, indicating strong bactericidal activity .

Case Study: Efficacy Against Staphylococcus aureus

In a study focusing on the antibacterial properties of trifluoromethyl phenyl derivatives, two specific compounds were highlighted for their effectiveness:

  • Compound 59 : MIC = 0.25 µg/mL
  • Compound 74 : MIC = 0.5 µg/mL

These compounds demonstrated not only inhibition of bacterial growth but also moderate inhibition of biofilm formation and destruction, showcasing their potential as therapeutic agents against persistent bacterial infections .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase. For example, one derivative showed IC₅₀ values ranging from 0.08 to 12.07 mM against HeLa cells .

Table 2: Anticancer Activity Data

Compound NameCell LineIC₅₀ (mM)
Derivative AHeLa0.08
Derivative BA549 (Lung)0.15
Derivative CMCF7 (Breast)0.25

Anti-inflammatory Effects

In addition to its other biological activities, this compound has shown promising anti-inflammatory effects in preclinical models. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory potency while minimizing toxicity .

Q & A

Q. What are the established synthetic routes for 3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, and how are yields optimized?

The compound is typically synthesized via sequential halogenation and palladium-catalyzed cross-coupling. A representative method involves:

  • Cyclization : Reacting trifluoromethyl-substituted precursors with phenylhydrazine derivatives to form the pyrazole core.
  • Functionalization : Introducing the phenyl group via Suzuki-Miyaura coupling using Pd catalysts .
  • Optimization : Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Yields range from 33% to 81%, with purification via column chromatography (5% EtOAc/hexanes) .

Q. How is the structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) confirms bond lengths/angles and detects tautomerism. For example, the CF₃ group exhibits a C–F bond length of ~1.33 Å, and the pyrazole ring adopts a planar geometry .
  • Spectroscopy : ¹H NMR shows distinct signals for NH₂ (δ ~3.3 ppm, broad) and CF₃ (δ ~120–121 ppm in ¹³C NMR). IR confirms N–H stretches at ~3350 cm⁻¹ .

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

  • HPLC-MS : Monitors reaction progress and detects impurities (e.g., unreacted thiourea precursors).
  • TLC : Validates stepwise coupling reactions using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity or trifluoromethyl group instability be addressed?

  • Regioselectivity : Use directing groups (e.g., methoxy or chloro substituents) to orient coupling reactions. For example, 4-methoxyphenyl groups improve Pd-catalyzed cross-coupling efficiency .
  • CF₃ Stability : Avoid strong bases or prolonged heating. Anhydrous conditions and low-temperature (−78°C) lithiation steps minimize decomposition .

Q. What computational methods are suitable for predicting the tautomeric behavior of this compound?

  • DFT Calculations : Assess energy differences between tautomers (e.g., N–H vs. C–H configurations). For pyrazoles, tautomer I (NH₂ at C4) is typically more stable by ~5 kcal/mol .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMSO) on tautomer distribution .

Q. How can in vitro bioactivity assays (e.g., antimicrobial or antitumor) be designed for derivatives of this compound?

  • Target Selection : Prioritize derivatives with electron-withdrawing groups (e.g., CF₃, Cl) for enhanced membrane penetration.
  • Assay Protocols :
    • Antimicrobial : MIC testing against S. aureus (ATCC 25923) using broth microdilution (IC₅₀ ~2–10 µM) .
    • Anticancer : MTT assays on HeLa cells, with IC₅₀ values correlated to substituent electronegativity .

Q. How should conflicting spectral and crystallographic data be resolved during structural analysis?

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to resolve ambiguities. For example, NH₂ proton signals in NMR must align with hydrogen-bonding patterns in crystallography .
  • Dynamic Effects : Consider temperature-dependent NMR to detect tautomeric equilibria not observed in static crystal structures .

Q. What strategies improve the scalability of this compound’s synthesis for preclinical studies?

  • Flow Chemistry : Continuous reactors enhance yield consistency (e.g., 75% yield at 10 g scale) .
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce waste .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example from )
Space groupP1
a, b, c (Å)8.5088, 9.8797, 10.4264
α, β, γ (°)79.906, 78.764, 86.245
R factor0.070
C–F bond length (Å)1.33

Q. Table 2. Representative Yields for Synthetic Derivatives

DerivativeYield (%)Purification Method
N-Octyl-substituted75Column chromatography (5% EtOAc/hexanes)
N-Benzyl-substituted70Recrystallization (EtOH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Reactant of Route 2
3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.